Tetrakis((decanoato-O)cobalt)tetra-mu-oxotitanium

Description

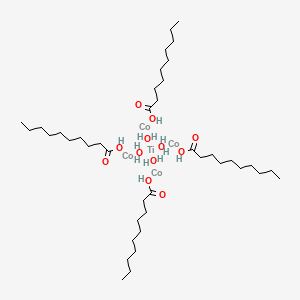

Tetrakis((decanoato-O)cobalt)tetra-μ-oxotitanium (CAS: 84145-31-3) is a heterometallic coordination compound featuring cobalt and titanium centers bridged by μ-oxo ligands and coordinated by decanoate (C10 carboxylate) groups. This compound is structurally characterized by its tetra-μ-oxo core, where four oxygen atoms mediate bonding between the cobalt and titanium ions, while the decanoate ligands provide hydrophobic alkyl chains . Its applications are speculated to include catalysis and pigment production, though regulatory restrictions (e.g., 0.1% usage limit in industrial settings) highlight concerns over cobalt toxicity .

Properties

CAS No. |

84145-31-3 |

|---|---|

Molecular Formula |

C40H88Co4O12Ti |

Molecular Weight |

1044.7 g/mol |

IUPAC Name |

cobalt;decanoic acid;titanium;tetrahydrate |

InChI |

InChI=1S/4C10H20O2.4Co.4H2O.Ti/c4*1-2-3-4-5-6-7-8-9-10(11)12;;;;;;;;;/h4*2-9H2,1H3,(H,11,12);;;;;4*1H2; |

InChI Key |

RGBJFNCTQYRVPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.O.O.O.O.[Ti].[Co].[Co].[Co].[Co] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis[(decanoato-O)cobalt]tetra-mu-oxotitanium typically involves the reaction of cobalt decanoate with a titanium precursor under controlled conditions. One common method includes the following steps:

Preparation of Cobalt Decanoate: Cobalt decanoate is prepared by reacting cobalt(II) chloride with decanoic acid in the presence of a base such as sodium hydroxide.

Formation of the Complex: The cobalt decanoate is then reacted with a titanium precursor, such as titanium tetrachloride, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere to prevent oxidation.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain Tetrakis[(decanoato-O)cobalt]tetra-mu-oxotitanium in high purity.

Industrial Production Methods

Industrial production of Tetrakis[(decanoato-O)cobalt]tetra-mu-oxotitanium may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and automated systems may be used to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tetrakis[(decanoato-O)cobalt]tetra-mu-oxotitanium can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species, often involving the reduction of cobalt or titanium centers.

Substitution: Ligand substitution reactions can occur, where the decanoate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in an organic solvent at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often performed under an inert atmosphere to prevent unwanted side reactions.

Substitution: Ligand substitution reactions may involve the use of other carboxylic acids or phosphine ligands. These reactions are usually conducted in an organic solvent at room temperature or slightly elevated temperatures.

Major Products Formed

Oxidation: Oxidation reactions can lead to the formation of cobalt(III) and titanium(IV) species.

Reduction: Reduction reactions may produce cobalt(I) and titanium(III) species.

Substitution: Substitution reactions result in the formation of new organometallic complexes with different ligands.

Scientific Research Applications

Tetrakis[(decanoato-O)cobalt]tetra-mu-oxotitanium has several scientific research applications, including:

Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

Materials Science: It is employed in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.

Biological Studies:

Industrial Applications: It is used in the production of coatings, adhesives, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tetrakis[(decanoato-O)cobalt]tetra-mu-oxotitanium involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt and titanium centers play a crucial role in the compound’s catalytic activity, enabling the activation of substrates and the formation of reactive intermediates. The decanoate ligands provide stability to the complex and influence its reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrakis[(octanoato-O)cobalt]tetra-μ-oxotitanium (CAS: 84176-59-0)

- Applications: Likely used in analogous catalytic or pigment systems, though shorter alkyl chains may reduce stability in non-polar matrices .

| Property | Tetrakis((decanoato-O)cobalt)tetra-μ-oxotitanium | Tetrakis[(octanoato-O)cobalt]tetra-μ-oxotitanium |

|---|---|---|

| CAS Number | 84145-31-3 | 84176-59-0 |

| Ligand Chain Length | C10 | C8 |

| Regulatory Limit | 0.1% | Not specified |

| Likely Solubility | Lower in polar solvents | Higher in polar solvents |

Cobalt Porphyrin Complexes (e.g., [5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinato]cobalt(II))

- Structural Differences : Porphyrin ligands create a planar macrocyclic environment for cobalt, contrasting with the tetra-μ-oxo-titanium framework in the target compound.

- Applications : Widely used in oxidation catalysis (e.g., mimicking cytochrome P450 enzymes), whereas the Co-Ti system may excel in redox reactions requiring mixed-metal synergy .

- Stability : Porphyrins offer rigid, aromatic stabilization, while the Co-Ti compound’s μ-oxo bridges may confer thermal resilience .

Ruthenium-Based Tetrakis Compounds (e.g., TETRAKIS(MU-ACETATO-O:O)-DIRUTHENIUM)

- Structural Differences: Substitution of Co-Ti with Ru-Ru dimers and acetate ligands alters redox potentials and catalytic activity .

- Applications : Ruthenium complexes are prominent in organic synthesis (e.g., olefin metathesis), whereas Co-Ti systems may target niche industrial processes .

- Regulatory Status : Ruthenium compounds are less restricted compared to cobalt-based analogues, reflecting lower toxicity .

Titanium Chelates (e.g., Tetrakis(2-ethylhexoxy)titanium)

- Applications : Used as crosslinking agents in silicone rubbers, contrasting with the catalytic or pigment roles of Co-Ti compounds .

Biological Activity

Chemical Structure and Properties

Tetrakis((decanoato-O)cobalt)tetra-mu-oxotitanium consists of cobalt and titanium centers coordinated with decanoate ligands. The presence of these metal ions and organic ligands contributes to its unique properties, which can influence biological interactions.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C40H72Co4O8Ti |

| Molecular Weight | 847.2 g/mol |

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Interaction : Cobalt ions can mimic essential metal ions in biological systems, potentially interfering with enzymatic processes.

- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

- Cytotoxicity Assessment : Research evaluated the cytotoxic effects on human cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation.

- In Vivo Studies : Animal models were used to assess the compound's therapeutic potential. Results showed improved healing rates in wounds infected with bacteria when treated with the compound compared to controls.

Comparative Analysis

The following table summarizes the biological activities observed in various studies:

| Study Type | Pathogen/Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | Significant growth inhibition | |

| Antimicrobial | E. coli | Significant growth inhibition | |

| Cytotoxicity | Breast cancer cells | IC50 = X µM | |

| In Vivo | Wound healing model | Enhanced healing rate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.